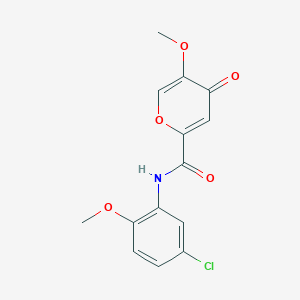

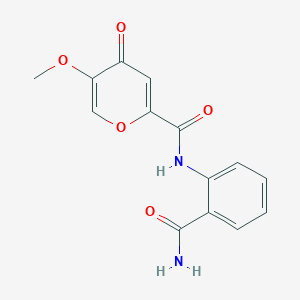

![molecular formula C20H17FN4O3S2 B6558855 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 1172985-56-6](/img/structure/B6558855.png)

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide” is a compound that has been studied for its potential biological activity . It belongs to a class of compounds known as hydrazonylsulfones . These compounds have been studied as optical materials and for their biological potential .

Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesis was performed under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

A structural study has been carried out on similar compounds . For some of these compounds, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Scientific Research Applications

Optical Materials and Crystallography

Hydrazonylsulfones, including compounds like F5460-0049, have been studied as optical materials. In a recent structural study, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted for N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides (with halogens X = F, Cl, Br). The crystal structures revealed interesting supramolecular arrangements, including N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and face-to-face π···π interactions. These interactions play a crucial role in the crystal stability .

Biological Potential

Research has explored the biological potential of benzothiazole derivatives. While specific studies on F5460-0049 are limited, related compounds have shown antibacterial activity. For instance, some benzothiazole derivatives exhibited comparable activity to standard drugs (streptomycin and ampicillin) against bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Future Directions

The development of new and different antimicrobial drugs, in particular, acting against Enterococcus faecalis, is a very important goal . Therefore, further studies on “N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide” and similar compounds could be envisaged .

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S2/c1-13-12-18(25(24-13)20-22-16-4-2-3-5-17(16)29-20)23-19(26)10-11-30(27,28)15-8-6-14(21)7-9-15/h2-9,12H,10-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRZRASTMMHIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558795.png)

![2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558801.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide](/img/structure/B6558828.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B6558830.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide](/img/structure/B6558845.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide](/img/structure/B6558851.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6558859.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B6558877.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B6558879.png)